![molecular formula C20H26N2O3S B2586019 (E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2321333-11-1](/img/structure/B2586019.png)
(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
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Description
(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic organic compound that has been developed through a complex chemical synthesis process.
Scientific Research Applications
Benzodiazepine Derivatives and Ring Systems
New Derivatives and Structural Insights : Research into derivatives of benzodiazepines has led to the synthesis of new compounds with varying ring systems, highlighting the chemical versatility and potential for creating molecules with specific properties, such as enhanced CH-acidity, which could be exploited in chemical reactions like Knoevenagel and Wittig reactions (A. Schmidt et al., 2008).
Pharmacological and Biological Screening
Synthesis and Biological Activities : Novel benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities, suggesting a broad potential for therapeutic applications beyond their well-known use as tranquilizers (K. I. Bhat et al., 2014).
Catalyzed Reactions for New Compounds
Ag(I)-Catalyzed Reactions : Silver-catalyzed three-component reactions have been employed to create diverse compounds, including 3-benzazepines, through processes such as cascade cyclization and nucleophilic addition, providing a practical route to synthesize diazo-containing compounds (Tiebo Xiao et al., 2015).
Mechanisms and Biological Roles
Benzodiazepine Receptors : The discovery and characterization of benzodiazepine receptors in the central nervous system have significantly advanced understanding of how these compounds exert their effects, including anxiolytic and muscle relaxant properties, by binding to specific receptors with high affinity (H. Mohler & T. Okada, 1977).
Synthesis Techniques and Chemical Properties
Facile Synthesis Techniques : Research into efficient synthesis methods for benzodiazepines, such as the use of Fe3O4 nanoparticles in catalyzing three-component reactions, demonstrates the ongoing development of more effective and environmentally friendly chemical processes (M. Ghasemzadeh & Nasim Ghasemi-Seresht, 2015).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-20(5-3-16-2-4-18-19(14-16)25-15-24-18)22-9-1-8-21(10-11-22)17-6-12-26-13-7-17/h2-5,14,17H,1,6-13,15H2/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHOBCRYEIHVHO-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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